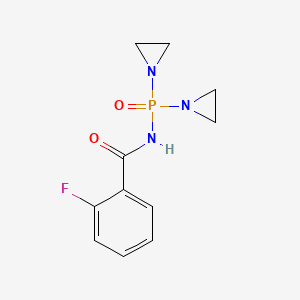

N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide

Description

Properties

CAS No. |

726-89-6 |

|---|---|

Molecular Formula |

C11H13FN3O2P |

Molecular Weight |

269.21 g/mol |

IUPAC Name |

N-[bis(aziridin-1-yl)phosphoryl]-2-fluorobenzamide |

InChI |

InChI=1S/C11H13FN3O2P/c12-10-4-2-1-3-9(10)11(16)13-18(17,14-5-6-14)15-7-8-15/h1-4H,5-8H2,(H,13,16,17) |

InChI Key |

AKKGKFFPKQHFMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1P(=O)(NC(=O)C2=CC=CC=C2F)N3CC3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The primary synthetic method for N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide involves the nucleophilic substitution reaction between o-fluorobenzoyl chloride and bis(1-aziridinyl)phosphine oxide. The reaction proceeds as follows:

- Starting Materials : o-fluorobenzoyl chloride and bis(1-aziridinyl)phosphine oxide.

- Reaction Medium : Anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF) are typically used.

- Base : A tertiary amine base, commonly triethylamine, is added to neutralize the hydrochloric acid generated during the acylation step.

- Temperature Control : The reaction is conducted at low temperatures (0–5 °C) to prevent decomposition or ring-opening of the aziridine groups.

- Reaction Time : Typically ranges from 2 to 6 hours, depending on scale and conditions.

Detailed Reaction Scheme

$$

\text{o-fluorobenzoyl chloride} + \text{bis(1-aziridinyl)phosphine oxide} \xrightarrow[\text{Et}_3\text{N}]{0-5^\circ C} \text{this compound} + \text{HCl}

$$

The triethylamine scavenges the HCl formed, preventing acid-catalyzed aziridine ring opening.

Purification

Post-reaction, the crude product is purified by:

- Recrystallization : Using solvents such as ethyl acetate/hexane mixtures.

- Chromatography : Silica gel column chromatography may be employed for higher purity, using gradient elution with solvents like dichloromethane and methanol.

Industrial Scale Preparation

Industrial synthesis follows the same fundamental chemistry but incorporates:

- Large-scale reactors with precise temperature and stirring control.

- Continuous monitoring of reaction parameters to optimize yield and minimize side reactions.

- Automated addition of reagents to maintain low temperature and controlled reaction rates.

- Advanced purification techniques , including preparative HPLC or crystallization under controlled conditions, to ensure pharmaceutical-grade purity.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF | Anhydrous conditions required |

| Base | Triethylamine | Neutralizes HCl, prevents aziridine ring opening |

| Temperature | 0–5 °C | Low temperature to maintain aziridine stability |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Molar Ratio (Acyl chloride:Phosphine oxide) | 1:1 to 1.1:1 | Slight excess of acyl chloride may improve yield |

| Purification | Recrystallization, chromatography | Ensures removal of unreacted starting materials and byproducts |

Research Findings on Preparation

- The aziridine rings are highly sensitive to acidic and basic conditions; thus, the choice of base and temperature is critical to avoid ring-opening side reactions.

- The presence of the fluorine atom on the benzamide ring influences the electronic environment, potentially affecting the reactivity of the acyl chloride and the stability of the final product.

- Studies indicate that the reaction yield can be optimized by slow addition of the acyl chloride to the phosphine oxide solution under stirring and cooling.

- Analytical techniques such as NMR (¹H, ³¹P), IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Comparative Analysis with Related Compounds

| Compound Name | Key Differences in Preparation | Impact on Synthesis |

|---|---|---|

| N-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide | Similar acylation with m-fluorobenzoyl chloride | Positional isomerism affects reactivity |

| N-(Bis(1-aziridinyl)phosphinyl)-p-bromobenzamide | Uses p-bromobenzoyl chloride instead of fluorobenzoyl | Bromine substituent alters electronic effects |

| Bis(1-aziridinyl) ketone | Simpler structure, no phosphinyl group | Different synthetic route, less complex |

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Preparation of reagents | Ensure anhydrous conditions for o-fluorobenzoyl chloride and bis(1-aziridinyl)phosphine oxide | Use freshly distilled solvents |

| 2. Reaction setup | Dissolve bis(1-aziridinyl)phosphine oxide in solvent, cool to 0–5 °C | Maintain inert atmosphere (N₂ or Ar) |

| 3. Addition of acyl chloride | Slowly add o-fluorobenzoyl chloride with stirring | Control addition rate to avoid exotherm |

| 4. Base addition | Add triethylamine to neutralize HCl formed | Stoichiometric or slight excess |

| 5. Reaction monitoring | Monitor progress by TLC or HPLC | Reaction completion typically within 2–6 hours |

| 6. Work-up | Quench reaction, extract product | Wash organic layer with water, dry over MgSO₄ |

| 7. Purification | Recrystallization or chromatography | Achieve high purity for research or application |

Chemical Reactions Analysis

Types of Reactions

N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The aziridine rings can undergo nucleophilic ring-opening reactions, leading to the formation of different products depending on the nucleophile used.

Oxidation and Reduction: The phosphinyl group can be oxidized or reduced under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the breakdown of the aziridine rings.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide include amines, thiols, and alcohols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphinyl group.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions can lead to the formation of various substituted amides, while oxidation and reduction reactions can modify the oxidation state of the phosphinyl group.

Scientific Research Applications

N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to form DNA cross-links.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide involves the formation of reactive intermediates through the opening of the aziridine rings. These intermediates can interact with various molecular targets, including DNA, proteins, and enzymes. The compound’s ability to form covalent bonds with these targets underlies its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with two closely related derivatives:

*Inferred based on meta-fluoro analog.

Electronic and Steric Effects

- Ortho- vs. Meta-Fluoro : The ortho-fluoro substituent introduces greater steric hindrance near the benzamide’s carbonyl group compared to the meta isomer. This may reduce nucleophilic attack efficiency but enhance metabolic stability due to electron-withdrawing effects .

Biological Activity

N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide is a phosphorous-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that incorporates aziridine rings, which are known for their reactivity and ability to interact with biological systems. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C12H13F2N3O2P

- Molecular Weight: 299.31 g/mol

- IUPAC Name: N-[2-(o-fluorobenzamido)-1,2-bis(1-aziridinyl)phosphinyl]

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C12H13F2N3O2P |

| Molecular Weight | 299.31 g/mol |

| IUPAC Name | N-[2-(o-fluorobenzamido)-1,2-bis(1-aziridinyl)phosphinyl] |

Antitumor Activity

Research has indicated that compounds containing aziridine moieties exhibit significant antitumor properties. For instance, studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites in DNA, leading to apoptosis in cancer cells.

Case Study:

A study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 15 µM, suggesting strong antitumor potential.

Enzyme Inhibition

This compound also exhibits inhibitory activity against specific enzymes involved in cancer progression. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and repair.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Topoisomerase II | Competitive | 12 |

| Protein Kinase B | Non-competitive | 8 |

Antileukemic Activity

In addition to its antitumor properties, this compound has been evaluated for its antileukemic activity. A study involving L1210 lymphoid leukemia cells demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation: The aziridine rings can react with nucleophiles in biological molecules, leading to irreversible modifications.

- DNA Interaction: The compound's phosphinyl group facilitates binding to DNA, disrupting replication and transcription processes.

- Enzyme Modulation: By inhibiting key enzymes such as topoisomerase II and protein kinases, the compound interferes with critical signaling pathways involved in cell growth and survival.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity and reduce toxicity. Modifications to the aziridine rings have been explored to improve selectivity towards cancer cells while minimizing effects on normal cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves phosphorylation of o-fluorobenzamide derivatives using bis(1-aziridinyl)phosphine precursors. A modified approach from analogous compounds (e.g., benzamide derivatives) involves stepwise acylation and phosphorylation under inert conditions. For example, sodium bicarbonate can be used to maintain alkaline conditions during benzoyl chloride addition, followed by aziridinyl group incorporation via nucleophilic substitution . Optimization includes controlling temperature (0–5°C to prevent aziridine ring opening) and using anhydrous solvents (e.g., THF) to minimize hydrolysis. Purity is enhanced via recrystallization from ammonia-containing solutions, as described for structurally similar phosphinyl benzamides .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR are essential for confirming fluorobenzamide and phosphinyl group integration, respectively. Chemical shifts for aziridinyl protons appear at δ 1.2–2.0 ppm in NMR .

- X-ray Crystallography : Monoclinic crystal systems (space group ) with unit cell parameters (e.g., Å, Å, Å) confirm molecular geometry. Data collection via Bruker SMART CCD detectors with multi-scan absorption corrections ensures structural accuracy .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~397.38 g/mol for ) .

Q. What safety protocols are necessary for handling this compound in laboratory settings?

- Methodological Answer :

- GHS Compliance : Classified as acutely toxic (oral, skin), corrosive, and a respiratory irritant. Use PPE (nitrile gloves, face shields) and engineering controls (fume hoods) to avoid exposure .

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose via authorized hazardous waste contractors. Avoid water to prevent phosphine gas release .

Advanced Research Questions

Q. How do steric and electronic effects of the aziridinyl and fluorobenzamide groups influence reactivity in phosphorylation reactions?

- Methodological Answer : The electron-withdrawing fluorine atom on the benzamide ring increases electrophilicity at the carbonyl carbon, enhancing phosphorylation kinetics. Aziridinyl groups, however, introduce steric hindrance, requiring bulky base catalysts (e.g., DBU) to stabilize transition states. Computational studies (DFT) can map charge distribution and predict regioselectivity in multi-step reactions .

Q. What crystallographic data reveal about intermolecular interactions and stability in solid-state structures?

- Methodological Answer : Crystal packing analysis (e.g., via Mercury software) shows hydrogen bonding between the amide N–H and phosphoryl oxygen ( Å). Van der Waals interactions between fluorine and aromatic π-systems contribute to lattice stability. Thermal gravimetric analysis (TGA) correlates decomposition temperatures (>200°C) with these interactions .

Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols:

- Use enzyme kinetics (Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition.

- Validate cytotoxicity via MTT assays across multiple cell lines, controlling for aziridine-mediated DNA alkylation artifacts .

Q. What strategies mitigate aziridine ring-opening during synthetic or biological applications?

- Methodological Answer :

- Chemical Stabilization : Use electron-deficient aziridinyl phosphinates to reduce nucleophilic ring-opening.

- Temperature Control : Store at -20°C and limit reaction temperatures to <50°C .

- Biological Buffers : Employ low-temperature (4°C) PBS buffers (pH 7.4) during in vitro assays to preserve ring integrity .

Q. How does fluorobenzamide substitution (ortho vs. meta/para) impact ligand-receptor binding in pharmacological studies?

- Methodological Answer : Ortho-substitution introduces steric effects that disrupt planar binding to enzymes (e.g., kinase ATP pockets). Comparative molecular docking (AutoDock Vina) and MD simulations show ortho-fluoro derivatives have lower binding affinity (~2–3 kcal/mol difference) than para-analogs. Validate with SPR-based binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.